4-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
4-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiophene core, a methoxyphenyl group, and a formamido-imino linkage, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-methoxyphenyl isocyanate and 3-chloro-1-benzothiophene-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
4-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through inhibition or activation. The formamido-imino linkage and benzothiophene core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxyphenyl isocyanate
Uniqueness
4-[(E)-{[(2-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE stands out due to its unique combination of a benzothiophene core and a formamido-imino linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H17ClN2O4S |
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Molecular Weight |
464.9 g/mol |
IUPAC Name |
[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C24H17ClN2O4S/c1-30-19-8-4-2-6-17(19)23(28)27-26-14-15-10-12-16(13-11-15)31-24(29)22-21(25)18-7-3-5-9-20(18)32-22/h2-14H,1H3,(H,27,28)/b26-14+ |
InChI Key |
AXBWJVRNEYJPAA-VULFUBBASA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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